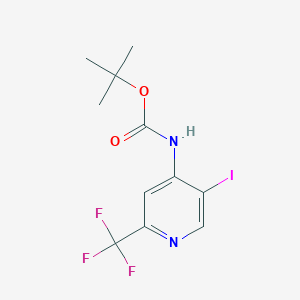

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMNPEWMULFGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130577 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-98-9 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated pyridine scaffolds are of paramount importance. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials, owing to the unique physicochemical properties imparted by the trifluoromethyl group and the versatile reactivity of the pyridine ring.[1] This guide provides an in-depth technical overview of a specific, highly functionalized building block: tert-butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate .

This compound incorporates several key features: a pyridine core, which is a common pharmacophore; a trifluoromethyl group, known to enhance metabolic stability, binding affinity, and lipophilicity; an iodine atom, which serves as a versatile handle for cross-coupling reactions; and a tert-butoxycarbonyl (Boc) protected amine, allowing for controlled, sequential chemical transformations.[1][2] The strategic placement of these functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemical research.[1][3]

This document will serve as a detailed resource for researchers, outlining the compound's properties, a plausible synthetic route with a detailed experimental protocol, its expected chemical reactivity, potential applications, and essential safety and handling information.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale and Supporting References |

| Molecular Formula | C₁₁H₁₃F₃IN₂O₂ | Based on the chemical structure. |

| Molecular Weight | 404.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar Boc-protected iodopyridines are typically solids at room temperature.[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water. | The presence of the tert-butyl and trifluoromethyl groups, along with the overall organic nature of the molecule, suggests good solubility in organic media. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on the melting points of analogous structures like 4-(Boc-amino)-3-iodopyridine (79-83°C) and considering the increased molecular weight and potential for intermolecular interactions.[6] |

| Chemical Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. Light sensitive. | The Boc protecting group is labile to strong acids.[7] The carbon-iodine bond can be susceptible to light-induced degradation. It is advisable to store the compound in a cool, dark, and dry place.[6] |

| CAS Number | Not assigned or publicly available. | No specific CAS number has been identified in the searched literature. |

Synthesis and Purification

The synthesis of this compound can be logically approached from a commercially available or readily synthesized precursor, 4-amino-2-(trifluoromethyl)-5-iodopyridine. The key transformation is the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Proposed Synthetic Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate | Benchchem [benchchem.com]

- 3. Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate | Benchchem [benchchem.com]

- 4. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate (CAS 1820707-98-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate, a specialized chemical intermediate. Given the limited publicly available data for this specific compound, this document synthesizes information from supplier data and draws logical, experience-based inferences from structurally related molecules to present a practical and scientifically grounded resource.

Core Compound Identity and Properties

This compound is a polysubstituted pyridine derivative. The presence of a trifluoromethyl group, an iodine atom, and a Boc-protected amine on the pyridine core makes it a valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1820707-98-9 | Supplier Information |

| Molecular Formula | C₁₁H₁₂F₃IN₂O₂ | MSDS[1] |

| Molecular Weight | 388.12 g/mol | MSDS[1] |

| IUPAC Name | tert-butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate | Supplier Information |

| Appearance | Likely a solid at room temperature | Inferred from similar carbamates |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Inferred from structural analogues |

Diagram 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Synthesis and Plausible Synthetic Pathway

A likely precursor would be 4-amino-5-iodo-2-(trifluoromethyl)pyridine. The synthesis would then involve the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Postulated Synthesis Workflow

Caption: Plausible synthetic route.

Experimental Protocol (Postulated)

-

Reaction Setup: To a solution of 4-amino-5-iodo-2-(trifluoromethyl)pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (1.2 equivalents).

-

Addition of Boc Anhydride: To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise or as a solution in the same solvent. A catalytic amount of 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture would be concentrated under reduced pressure. The residue would then be redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would likely be purified by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: The iodine atom is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl or heteroaryl groups at the 5-position of the pyridine ring.

-

Buchwald-Hartwig Amination: The iodo-substituent also facilitates palladium-catalyzed C-N bond formation via Buchwald-Hartwig amination, enabling the introduction of various amine functionalities.

-

Sonogashira Coupling: The synthesis of alkynyl-substituted pyridines can be achieved through Sonogashira coupling.

-

Boc Deprotection: The tert-butyl carbamate (Boc) protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free amine, which can then be further functionalized.

Workflow: Application in Cross-Coupling Reactions

Caption: Potential cross-coupling applications.

Safety and Handling

A Material Safety Data Sheet (MSDS) in Chinese for this compound provides the following safety information[1].

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C, protected from light[1].

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its trifluoromethyl and iodo-substituted pyridine core, combined with a versatile Boc-protected amine, makes it an attractive starting material for the synthesis of complex molecules with potential applications in pharmaceutical and agrochemical research. The reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions is a key feature that allows for the construction of diverse molecular architectures. As with any chemical, proper safety precautions should be taken during handling and use.

References

-

tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information for ... (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl (5-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | CID 71711016 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information for ... (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl(2-fluoro-4-iodopyridin-3-yl)carbamate - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tert-butyl 4-((5-chloro-3-(4-(2-chloro-5-(trifluoromethyl)phenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-2-hydroxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate | C32H31Cl2F3N4O5 | CID 44431592 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019, October 6). Retrieved January 20, 2026, from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021, November 2). Retrieved January 20, 2026, from [Link]

-

Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 20, 2026, from [Link]

-

tert-Butyl (5-iodo-2-(tri, RHAWN, 2665151 - 나비엠알오. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

This technical guide provides a comprehensive overview of tert-butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate, a key building block in modern medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecule's chemical properties, synthesis, and applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern drug design. This is due to the unique physicochemical properties the -CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics that can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. The pyridine ring system, a prevalent motif in numerous pharmaceuticals, when combined with a trifluoromethyl substituent, offers a powerful platform for the development of novel therapeutics. This compound emerges as a particularly valuable intermediate, strategically functionalized for further chemical elaboration.

Molecular Characteristics and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a trifluoromethyl group at the 2-position, an iodine atom at the 5-position, and a tert-butoxycarbonyl (Boc) protected amine at the 4-position.

| Property | Value | Source |

| IUPAC Name | tert-butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate | N/A |

| CAS Number | 1820707-98-9 | [1][2][3] |

| Molecular Formula | C11H12F3IN2O2 | [4] |

| Molecular Weight | 388.13 g/mol | [4] |

The strategic placement of these functional groups makes this molecule a versatile synthon. The iodine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The Boc-protected amine provides a latent nucleophilic center that can be unmasked under specific acidic conditions for subsequent derivatization.

Synthesis and Reaction Mechanisms

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for the target compound.

Key Reaction Mechanisms

The protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. This is typically achieved by reacting the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

-

Mechanism: The nucleophilic amine attacks one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, tert-butanol, and carbon dioxide.

Caption: Simplified mechanism of Boc protection.

The Boc group is known for its lability under acidic conditions, which allows for its selective removal to reveal the free amine for further functionalization.

-

Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Applications in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethylpyridine moiety is found in a number of approved drugs and clinical candidates across various therapeutic areas.

Role as a Key Intermediate

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. The iodine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

A prime example is the Suzuki-Miyaura coupling, where the iodine atom can be coupled with a variety of boronic acids or esters to form new carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to construct biaryl and other complex scaffolds.

-

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or ester (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is added, and the mixture is heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

-

Caption: Schematic of a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its unique combination of a trifluoromethyl group, an iodinated position for cross-coupling, and a protected amine allows for the efficient synthesis of a diverse range of complex molecules. This makes it an invaluable tool for researchers and scientists in the pursuit of novel therapeutics.

References

-

Adoo, K. et al. อนุพันธ์ Pyridine ในฐานะส่วนประกอบพื้นฐานเฮเทโรไซคลิก (306). [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 314). [Link]

-

Aotuhua. 羧酸. [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

Sources

"tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate" structure

An In-depth Technical Guide to tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, its synthesis and characterization are readily achievable through established methodologies. This document outlines a robust synthetic pathway, provides predicted spectroscopic data for structural verification, and explores the compound's reactivity and applications. The core value of this molecule lies in its orthogonal functionalities: a Boc-protected amine amenable to selective deprotection, an iodo group positioned for versatile cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate electronic properties. This guide serves as a practical framework for researchers aiming to synthesize, characterize, and utilize this potent synthetic intermediate.

Structural Introduction and Strategic Value

This compound is a highly functionalized pyridine derivative. Its structure is strategically designed for multi-step synthetic campaigns, offering three distinct points for chemical modification.

-

Pyridine Core: A fundamental heterocyclic scaffold prevalent in numerous pharmaceuticals.

-

2-(Trifluoromethyl) Group: A strongly electron-withdrawing moiety that can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule.[1]

-

5-Iodo Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. Aryl iodides are typically more reactive than their bromide or chloride analogs, often allowing for milder reaction conditions.[2][3][4]

-

4-(tert-butoxycarbonylamino) Group (Boc-amine): A widely used protecting group for amines.[5] It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions, revealing the nucleophilic 4-amino group for subsequent functionalization.[6]

This combination makes the title compound a valuable intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics and functional materials.

Caption: Chemical structure of the target molecule.

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be envisioned starting from the commercially available 4-amino-2-(trifluoromethyl)pyridine.[7] The pathway involves two high-yielding, standard transformations: electrophilic iodination followed by Boc-protection.

Caption: Proposed two-step synthesis from a commercial starting material.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)pyridine

-

Rationale: The 4-amino group is a powerful activating group that directs electrophilic substitution to its ortho (3 and 5) positions. Due to the steric bulk and deactivating effect of the 2-trifluoromethyl group, substitution is strongly favored at the C-5 position. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

-

Procedure:

-

To a solution of 4-amino-2-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (MeCN, ~0.2 M), add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-amino-5-iodo-2-(trifluoromethyl)pyridine. A similar compound is known, suggesting the feasibility of this reaction.[8]

-

Step 2: Synthesis of this compound

-

Rationale: The protection of the 4-amino group is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst. This is a standard, high-yielding protocol for amine protection.[6][9]

-

Procedure:

-

Dissolve 4-amino-5-iodo-2-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirring solution.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the title compound as a solid.

-

Structural Characterization and Data

A self-validating system requires rigorous characterization. The following table summarizes the predicted spectroscopic data for the title compound, which is essential for confirming its identity and purity. These predictions are based on established chemical shift principles and data from analogous structures.[10][11][12][13][14][15]

| Analytical Technique | Predicted Data | Rationale / Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (s, 1H, H6-py), δ 8.20 (s, 1H, H3-py), δ 7.10 (br s, 1H, NH), δ 1.55 (s, 9H, C(CH₃)₃) | Two singlets for the isolated pyridine protons. The H6 proton is downfield due to proximity to the ring nitrogen. The Boc group gives a characteristic sharp singlet integrating to 9 protons.[11][12] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0 (C=O), δ 151.0 (C6-py), δ 149.5 (q, J ≈ 35 Hz, C2-py), δ 148.0 (C4-py), δ 122.0 (q, J ≈ 275 Hz, CF₃), δ 118.0 (C3-py), δ 95.0 (C5-py), δ 82.5 (C(CH₃)₃), δ 28.3 (C(CH₃)₃) | The carbon attached to the CF₃ (C2) will appear as a quartet with a large coupling constant. The carbon bearing the iodine (C5) will be significantly shielded. The Boc group carbons are highly characteristic. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -65 to -68 (s, 3F) | The chemical shift for a trifluoromethyl group at the 2-position of a pyridine ring typically falls within this range, appearing as a sharp singlet.[15][16][17] |

| Mass Spec. (ESI+) | [M+H]⁺ = 389.00; [M+Na]⁺ = 411.98 | Calculated for C₁₁H₁₃F₃IN₂O₂. Fragmentation may show loss of isobutylene (M-56) or the entire Boc group (M-100). |

| FT-IR (ATR) | ν_max (cm⁻¹): 3350 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, carbamate), 1580, 1490 (Aromatic C=C/C=N), 1300-1100 (strong, C-F stretches) | Key functional groups give rise to distinct and identifiable absorption bands. The C=O stretch of the Boc group and the strong C-F stretches are particularly diagnostic.[10][13] |

Reactivity and Synthetic Applications

The strategic placement of orthogonal functional groups makes this compound a versatile platform for diversification.

Caption: Key reaction pathways for synthetic diversification.

-

Cross-Coupling at the 5-Position: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups via Suzuki, Stille, Sonogashira, and Heck couplings. Furthermore, Buchwald-Hartwig amination can be employed to form new C-N bonds.[2][18]

-

Deprotection and Functionalization at the 4-Position: The Boc group can be cleanly removed with strong acids like trifluoroacetic acid (TFA) without affecting the other functional groups. The resulting free amine is a potent nucleophile that can undergo acylation, sulfonylation, alkylation, or serve as a directing group for further transformations.

This orthogonality allows for a programmed, stepwise elaboration of the molecule, building complexity in a controlled manner. For instance, a researcher could first perform a Suzuki coupling at the C5-iodo position and subsequently deprotect the C4-amine to introduce another point of diversity.

Conclusion

This compound represents a strategically valuable, albeit under-documented, synthetic intermediate. This guide provides a reliable framework for its synthesis from a commercially available precursor and a comprehensive, predictive dataset for its analytical characterization. The molecule's true power lies in its orthogonal reactivity, offering independent control over functionalization at the C4 and C5 positions. For scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery or materials science, this compound serves as a potent and versatile building block, enabling rapid access to diverse chemical libraries.

References

- BenchChem Technical Support Team. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. BenchChem.

-

Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. Sci-Hub. [Link]

-

Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

-

Zheng, C., et al. (2020). Microwave Spectrum and Structure of 2-(Trifluoromethyl)pyridine. arXiv. [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. [Link]

-

NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(9), 110-121. [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

-

Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. [Link]

-

Samanta, S. K., & Bera, M. K. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry, 17(26), 6441–6449. Sci-Hub. [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PubMed. (2006). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sci-hub.ru [sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. ossila.com [ossila.com]

- 8. 2-Amino-5-iodo-4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridine Derivatives

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable asset for chemists.[2][3] The fusion of a trifluoromethyl (CF₃) group—a substituent with profound electronic and steric properties—with the privileged pyridine heterocycle creates a unique molecular entity.[4] This combination allows for the fine-tuning of critical physicochemical characteristics that govern a compound's pharmacokinetic and pharmacodynamic profile.[5]

The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; its potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability offer a powerful toolkit for overcoming common challenges in drug development.[6][7] When appended to a pyridine ring, these properties are synergistically enhanced, influencing everything from target binding affinity and membrane permeability to in vivo half-life.[8][9] The biological activities of TFMP derivatives are attributed to this unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety.[8]

This guide provides an in-depth analysis of the core physicochemical properties of trifluoromethylpyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying causality behind experimental choices and detailed, field-proven protocols for their characterization.

Electronic Properties and Acidity (pKa)

The introduction of a trifluoromethyl group dramatically alters the electronic landscape of the pyridine ring. This is arguably its most significant impact, directly influencing the molecule's basicity (pKa), which is a critical parameter for solubility, receptor interaction, and formulation.

The CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (σI).[10] This effect pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes it less available to accept a proton, thereby decreasing its basicity and lowering the pKa of its conjugate acid compared to unsubstituted pyridine (pKa ≈ 5.2).[10][11] The magnitude of this effect is highly dependent on the position of the CF₃ group relative to the nitrogen atom.

Caption: Logical relationship of CF3 substitution and pyridine pKa.

Data Presentation: Comparative pKa of Trifluoromethylpyridine Isomers

The following table summarizes the pKa values for the three positional isomers of trifluoromethylpyridine, demonstrating the significant and position-dependent decrease in basicity.

| Compound | Isomer Position | Hammett Constant (σ) | pKa (Conjugate Acid) |

| Pyridine | - | - | ~5.2[10] |

| 2-Trifluoromethylpyridine | Ortho | σₚ = 0.55 | ~0.60 (Predicted)[10] |

| 3-Trifluoromethylpyridine | Meta | σₘ = 0.46 | 2.84[10] |

| 4-Trifluoromethylpyridine | Para | σₚ = 0.62 | 3.48[10] |

Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This method leverages the sensitivity of the ¹⁹F NMR chemical shift of the CF₃ group to the protonation state of the nearby pyridine nitrogen. It offers a robust way to determine pKa values, especially for compounds with low solubility in water.[12]

Self-Validation: The protocol's integrity is maintained by acquiring a full titration curve. A successful experiment will yield a classic sigmoidal plot when chemical shift is graphed against pH, from which the pKa can be accurately determined as the inflection point.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the trifluoromethylpyridine derivative (e.g., 10 mM) in a suitable solvent like DMSO or methanol.

-

Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

-

In a series of NMR tubes, add a small, constant aliquot of the stock solution to each buffer. Ensure the final concentration of the organic solvent is minimal (<5%) to avoid significant pKa shifts. Add a D₂O aliquot for locking.

-

-

NMR Acquisition:

-

Calibrate the spectrometer for ¹⁹F NMR. Use a common fluorine-containing standard (e.g., trifluoroacetic acid) as an external reference if necessary.

-

Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 25°C).

-

Record the precise pH of each sample using a calibrated pH meter immediately after acquisition.

-

-

Data Analysis:

-

Process the spectra and record the chemical shift (δ) of the CF₃ signal for each pH value.

-

Plot the ¹⁹F chemical shift (δ) on the y-axis against the measured pH on the x-axis.

-

Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A * 10^(pKa-pH) + δ_B) / (1 + 10^(pKa-pH)) Where δ_obs is the observed chemical shift, δ_A is the shift of the fully protonated species, and δ_B is the shift of the neutral species.

-

The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

-

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[13] It governs membrane permeability, plasma protein binding, and volume of distribution. The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, meaning its substitution for a hydrogen atom significantly increases a molecule's overall lipophilicity.[6][13] This property can be leveraged to enhance a drug candidate's ability to cross cellular membranes and reach its target.[6]

However, the interplay with the polar pyridine ring creates a nuanced effect. While the CF₃ group increases lipophilicity, the position and resulting electronic changes can modulate the overall distribution coefficient (logD), which is pH-dependent. For instance, comparing 3-(trifluoromethyl)pyridine to its benzene analog, benzotrifluoride, reveals a significant difference in hydrophobicity, which can be advantageous for achieving optimal solubility and metabolic profiles.[8]

Data Presentation: Comparative Lipophilicity Data

| Compound | logP / logD⁷⁴ | Key Insight |

| Pyridine | 0.65 | Baseline hydrophilicity |

| Benzotrifluoride | 2.27 | High lipophilicity of the core scaffold |

| 3-(Trifluoromethyl)pyridine | 1.70[8] | Less hydrophobic than its benzene analog, offering a potential advantage in balancing solubility and permeability.[8] |

| 2-(Trifluoromethyl)pyridine | 1.43 | Positional isomerism impacts lipophilicity. |

Experimental Protocol: logP/logD Determination by RP-HPLC

This method is faster than the traditional shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase (hydrophobic) column with its lipophilicity.

Self-Validation: The protocol is validated by running a set of standard compounds with known logP values. A linear calibration curve (log k' vs. logP) with a high correlation coefficient (R² > 0.98) confirms the system is performing correctly.

Caption: Experimental workflow for RP-HPLC-based logP determination.

Methodology:

-

System Setup:

-

Equip an HPLC system with a C18 reverse-phase column and a UV detector.

-

Prepare an isocratic mobile phase, typically a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD⁷⁴ determination). The exact ratio should be optimized to achieve good separation.

-

-

Calibration:

-

Select a series of 5-7 standard compounds with well-documented logP values that bracket the expected logP of the test compound.

-

Prepare solutions of each standard and inject them into the HPLC system.

-

Determine the retention time (t_R) for each standard. Also, determine the column void time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Sample Analysis:

-

Prepare a solution of the trifluoromethylpyridine derivative at the same concentration as the standards.

-

Inject the sample and record its retention time (t_R).

-

-

Data Processing:

-

For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (t_R - t₀) / t₀.

-

Calculate log k' for all compounds.

-

Plot the known logP values of the standards (y-axis) against their calculated log k' values (x-axis).

-

Perform a linear regression to generate a calibration curve.

-

Using the equation of the line and the log k' value of the test compound, calculate its logP.

-

Metabolic Stability

A primary reason for incorporating a CF₃ group is to enhance metabolic stability.[13][14] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[6][13] By replacing a metabolically labile group (like a methyl or an unsubstituted aromatic C-H bond) with a CF₃ group, chemists can effectively block common oxidative metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][14] The strong electron-withdrawing nature of the CF₃ group also deactivates the adjacent pyridine ring, making it less susceptible to oxidative metabolism.[14]

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This is the gold-standard in vitro assay to assess phase I metabolic stability. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.

Self-Validation: The protocol includes positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the microsomes and cofactors are active. A sample without the NADPH cofactor serves as a negative control to account for non-enzymatic degradation. Comparing these controls validates the assay's results.

Caption: Step-by-step workflow for a microsomal stability assay.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a stock solution of the NADPH regenerating system (cofactor).

-

Thaw a vial of pooled Human Liver Microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.

-

Prepare a 1 mM stock solution of the test compound in DMSO.

-

-

Incubation:

-

In a 96-well plate, combine the buffer, HLM, and MgCl₂.

-

Add the test compound to the wells to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is t=0.

-

-

Time-Point Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well.

-

Immediately transfer the aliquot to a separate plate containing a "quenching solution" (typically 2-3 volumes of cold acetonitrile or methanol) to stop the enzymatic reaction. The quenching solution should contain an internal standard for analytical normalization.

-

-

Sample Analysis:

-

Once all time points are collected, centrifuge the quenched plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point, based on the ratio of the parent compound's peak area to the internal standard's peak area.

-

-

Data Calculation:

-

Normalize the data to the t=0 time point to get the percent of compound remaining.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the line from the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / slope.

-

Conclusion

Trifluoromethylpyridine derivatives are more than just a class of fluorinated heterocycles; they are a strategic platform for rational drug design. The trifluoromethyl group's profound and predictable influence on key physicochemical properties—namely electronic character (pKa), lipophilicity (logP/logD), and metabolic stability—provides medicinal chemists with a powerful set of tools to optimize lead compounds.[13][15] Understanding the causality behind these effects and employing robust, self-validating experimental protocols to quantify them are essential for harnessing their full potential. The ability to precisely modulate acidity, enhance membrane permeability while controlling overall hydrophobicity, and engineer metabolic resistance makes the TFMP scaffold an enduring and indispensable component in the development of next-generation pharmaceuticals and agrochemicals.[16][17]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of 6‐trifluoromethyl pyridine derivatives.

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.

- Trifluoromethyl group. Wikipedia.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..

- The Value of Trifluoromethyl Pyridines in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Examples of drugs bearing trifluoromethyl groups (highlighted in green)...

- The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Analytical characterization of three trifluoromethyl-substituted methc

- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)

- Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion form

- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.

- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. Benchchem.

- 4-(Trifluoromethyl)pyridine 97 3796-24-5. Sigma-Aldrich.

- The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Determining the Solubility of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate for Pharmaceutical Research

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. Poor aqueous solubility can significantly impede drug development, leading to challenges in formulation and unpredictable in vivo performance. This guide provides an in-depth technical overview of the methodologies for determining the solubility of a novel compound, "tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate." We will explore both kinetic and thermodynamic solubility assays, detailing the experimental protocols, the rationale behind procedural choices, and the interpretation of results. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment for this and similar chemical entities.

Introduction to this compound and the Imperative of Solubility Assessment

The compound, this compound, is a substituted pyridine derivative. Its structure incorporates several key functional groups that are likely to influence its physicochemical properties, including solubility:

-

A Pyridine Ring: A basic heterocyclic scaffold common in many pharmaceuticals.

-

A Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and can significantly impact a molecule's lipophilicity and metabolic stability.

-

An Iodine Atom (-I): A large, lipophilic halogen that can participate in halogen bonding and other intermolecular interactions.

-

A tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis that adds steric bulk and lipophilicity.

Given these structural features, predicting the aqueous solubility of this compound is non-trivial. Therefore, empirical determination is essential. Solubility assays are broadly categorized into two types: kinetic and thermodynamic. Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive, equilibrium-based measurement crucial for later-stage development and formulation.[1]

Foundational Principles: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is paramount for the correct application and interpretation of experimental data.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[1][2] The resulting value is often a supersaturated state and is influenced by the rate of precipitation. It is a valuable tool for early-stage lead identification and optimization due to its high-throughput nature.[1]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[3] It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period until the concentration of the dissolved compound is constant.[4][5] This value is critical for formulation development and for understanding the biopharmaceutical properties of a drug candidate.[6]

The following diagram illustrates the conceptual workflow for solubility determination:

Caption: General workflow for kinetic and thermodynamic solubility assessment.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of "this compound."

Kinetic Solubility Assay Protocol

This protocol is adapted for a high-throughput format using nephelometry, which measures light scattering from precipitated particles.[7][8]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (optional, for high throughput)

-

Plate shaker

-

Nephelometer

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well plate.[9]

-

Addition of Aqueous Buffer: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 1-2 hours at room temperature.[10]

-

Measurement: Measure the light scattering in each well using a nephelometer.[8] The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed. This can be determined by setting a threshold for the nephelometric signal above the background.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol utilizes the shake-flask method, considered the "gold standard" for thermodynamic solubility measurement, followed by quantification using LC-MS/MS for high sensitivity and specificity.[6]

Materials and Equipment:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Buffer: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

-

Equilibration: Cap the vial and place it in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 to 72 hours to ensure equilibrium is reached.[3][4]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption to the filter should be considered and evaluated if necessary.[11]

-

Quantification by LC-MS/MS:

-

Prepare a calibration curve by making serial dilutions of the compound's stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant and the calibration standards by LC-MS/MS.[3] A reversed-phase HPLC column is typically used.[3]

-

The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

The following diagram illustrates the thermodynamic solubility determination workflow:

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rheolution.com [rheolution.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to tert-Butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate, a key building block in modern medicinal chemistry. We will delve into its structural features, physicochemical properties, and strategic applications, with a particular focus on its role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate. We will provide detailed synthetic protocols, an analysis of its utility in cross-coupling reactions, and insights into its contribution to the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and enhancing its binding affinity to target proteins.[1]

tert-Butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate combines three critical functionalities for drug discovery:

-

A 2-(trifluoromethyl)pyridine core , which imparts the aforementioned benefits of fluorination.

-

A 5-iodo substituent , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl and other carbon-carbon bond-containing structures.[2]

-

A 4-(tert-butoxycarbonylamino) (Boc-amino) group , a common and readily cleavable protecting group for the amine functionality, allowing for sequential and site-selective modifications.

This unique combination of features makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and inflammatory diseases.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for the topic compound is tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate .

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1820707-98-9 | [3] |

| Molecular Formula | C₁₁H₁₂F₃IN₂O₂ | [3] |

| Molecular Weight | 388.12 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM, DMF) | General knowledge |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [3] |

Safety Information

Based on available data for this compound, the following hazard statements apply:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Synthesis of tert-Butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate

The synthesis of the title compound can be logically approached in a multi-step sequence, starting from a readily available pyridine precursor. The general strategy involves the introduction of the trifluoromethyl and iodo groups, followed by amination and subsequent Boc protection.

Caption: General synthetic workflow for the target compound.

Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine

The precursor, 4-amino-2-(trifluoromethyl)pyridine, can be synthesized from 2-chloro-4-aminopyridine. While various methods for trifluoromethylation exist, a common industrial approach involves the reaction with a trifluoromethyl source, often in the presence of a catalyst.

Step 2: Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)pyridine

The introduction of the iodine atom at the 5-position is a critical step. This can be achieved through electrophilic iodination of the activated pyridine ring.

Experimental Protocol: Iodination of 4-Amino-2-(trifluoromethyl)pyridine

-

To a solution of 4-amino-2-(trifluoromethyl)pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) in a portion-wise manner at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-amino-5-iodo-2-(trifluoromethyl)pyridine.

Step 3: Boc Protection of 4-Amino-5-iodo-2-(trifluoromethyl)pyridine

The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.[4][5]

Experimental Protocol: Boc Protection

-

Dissolve 4-amino-5-iodo-2-(trifluoromethyl)pyridine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate as a solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[6]

Caption: Utility in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] tert-Butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate complex bi-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[7]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent system like 1,4-dioxane and water (4:1), add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired bi-aryl compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in the synthesis of rigid linkers and pharmacophores found in many active pharmaceutical ingredients.

Exemplary Protocol: Sonogashira Coupling

-

To a solution of tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate (1.0 eq.) and the terminal alkyne (1.5 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂) (0.05 eq.), a copper(I) co-catalyst (e.g., copper(I) iodide, CuI) (0.1 eq.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.

-

Purify the crude product via column chromatography to isolate the alkynylated pyridine derivative.

Deprotection and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This unmasks the amino group, which can then be further functionalized, for instance, by acylation to form amides, reductive amination to introduce alkyl groups, or used in the construction of other heterocyclic systems. This orthogonality is a key advantage in multi-step syntheses.

Conclusion

tert-Butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate is a strategically designed building block that offers a powerful combination of a trifluoromethylated pyridine core, a handle for cross-coupling reactions, and a protected amino group. Its utility in the construction of complex molecular architectures, particularly through Suzuki-Miyaura and Sonogashira couplings, makes it an invaluable tool for medicinal chemists. The synthetic routes and protocols outlined in this guide provide a framework for the effective utilization of this versatile intermediate in the pursuit of novel therapeutics.

References

-

Nagashima, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

- Google Patents. Heterocyclic modulators of pkb. WO2009011880A2.

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.

- Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.

-

Majumdar, K. C., & Ganai, S. (2016). Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 20(13), 1385-1413. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. Available at: [Link]

-

Molander, G. A., & Fumagalli, T. (2017). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 7(5), 3494-3500. Available at: [Link]

-

ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Boyle, R. G., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 14(17), 4532–4535. Available at: [Link]

-

Nature Portfolio. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

-

New Drug Approvals. TEDIZOLID PHOSPHATE. Available at: [Link]

-

PubChem. tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate. Available at: [Link]

-

ResearchGate. Reagents and conditions: i) tert‐butyl‐ piperidin‐4yl‐carbamate, DIPEA,.... Available at: [Link]

-

Grote, Z., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(17), 5324–5328. Available at: [Link]

-

ResearchGate. Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. Available at: [Link]

- Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.

- Google Patents. PROCESS FOR PRODUCING OPTICALLY ACTIVE DIAMINE DERIVATIVE. US 8,357,808 B2.

-

PubChemLite. Tert-butyl n-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate. Available at: [Link]

-

PubMed. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

-

RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Available at: [Link]

-

Organic Chemistry Portal. Transition-Metal-Free Sonogashira-Type Coupling of ortho-Substituted Aryl and Alkynyl Grignard Reagents by Using 2,2,6,6-Tetramethylpiperidine-N-oxyl Radical as an Oxidant. Available at: [Link]

- Google Patents. Synthesis method of 2-amino-5-iodopyridine. CN110590652B.

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

ResearchGate. Pharmaceutical applications of organofluorine compounds. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4 | Benchchem [benchchem.com]

- 3. 1820707-98-9|tert-Butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WO2009011880A2 - Heterocyclic modulators of pkb - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Alchemist's Aza-arene: A Technical Guide to the Commercial Landscape of Functionalized Pyridine Building Blocks

For the Modern Medicinal Chemist, Process Scientist, and Drug Development Professional

Foreword: The Enduring Legacy of the Pyridine Ring